Product packaging for Methyl 4-chloro-2-nitrobenzoate(Cat. No.:CAS No. 42087-80-9)

Methyl 4-chloro-2-nitrobenzoate

Cat. No.: B1582233
CAS No.: 42087-80-9
M. Wt: 215.59 g/mol
InChI Key: JWOSXVMUUBWGOL-UHFFFAOYSA-N
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Description

Overview and Significance in Synthetic Chemistry

Methyl 4-chloro-2-nitrobenzoate is a crucial starting material in the synthesis of various organic compounds. sigmaaldrich.comsigmaaldrich.com Its chemical reactivity is centered around the potential for nucleophilic substitution of the nitro group and transformations of the ester group. For instance, it is used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. sigmaaldrich.comsigmaaldrich.com Another notable reaction is its fluorodenitration in the presence of tetramethylammonium (B1211777) fluoride (B91410), which yields methyl 4-chloro-2-fluorobenzoate. sigmaaldrich.comsigmaaldrich.com The compound's utility is further demonstrated by its application in creating diverse molecular architectures, which are fundamental in the development of new materials and pharmaceuticals. The strategic placement of the chloro and nitro groups on the benzene (B151609) ring influences the reactivity of the entire molecule, allowing for selective chemical modifications.

Structural Isomerism and Related Benzoate (B1203000) Esters

The chemical properties and applications of a substituted benzene derivative are highly dependent on the positions of its functional groups. This compound is one of several structural isomers, each with a distinct substitution pattern and, consequently, different physical and chemical characteristics. These isomers, along with other related halogenated and nitrated benzoate esters, provide a diverse toolkit for chemists to design and synthesize a wide array of target molecules.

Methyl 2-chloro-4-nitrobenzoate

This isomer, with the chloro group at position 2 and the nitro group at position 4, has a melting point of 74°C to 78°C. fishersci.no It is a key intermediate in various synthetic pathways. nih.govsigmaaldrich.com Like its 4-chloro-2-nitro counterpart, it serves as a building block for more complex molecules. fishersci.no

Methyl 4-chloro-3-nitrobenzoate

With a melting point of 82°C, this isomer is a white to off-white powder. vwr.comchemimpex.com It is recognized as a valuable reagent in organic synthesis, particularly as an intermediate for bioactive molecules. chemimpex.com Its applications extend to the development of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com The crystal structure of this compound reveals that the molecules are linked by C-H···O interactions, forming chains that are further connected by π–π stacking. nih.gov

Methyl 5-chloro-2-nitrobenzoate

This isomer has a melting point ranging from 48°C to 52°C. sigmaaldrich.comchemicalbook.com It is a solid that is used as an intermediate in the synthesis of various organic compounds, including the vasopressin V2-receptor antagonist tolvaptan. sigmaaldrich.comresearchgate.net The nitro and acetoxy groups in its crystal structure are twisted from the plane of the benzene ring. researchgate.net

Other Halogenated and Nitrated Benzoate Esters

The family of halogenated and nitrated benzoate esters is extensive, with each member offering unique reactivity and potential applications. For example, methyl 2-chloro-5-nitrobenzoate is another structural isomer with distinct properties. nih.gov The variation in the position of the halogen and nitro groups significantly influences the electronic environment of the benzene ring, thereby affecting the molecule's reactivity and its suitability for specific synthetic transformations. These compounds are often used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. mdpi.com

Academic Research Context and Scope

This compound and its isomers are subjects of ongoing academic and industrial research. epa.govsielc.com Studies often focus on developing new synthetic methodologies that utilize these compounds as starting materials. For instance, research has explored the synthesis of 4-chloro-2-nitrobenzoic acid from benzene through multi-step reactions, highlighting the importance of understanding the directing effects of different substituents on the benzene ring. quora.comquora.com The analysis of these compounds, including their separation by techniques like high-performance liquid chromatography (HPLC), is also an active area of investigation. sielc.com The broader research context includes the synthesis of novel heterocyclic compounds and the exploration of their potential biological activities. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound and its Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound42087-80-9 sigmaaldrich.comnih.govC8H6ClNO4 sigmaaldrich.comnih.gov215.59 sigmaaldrich.comnih.gov43-45 sigmaaldrich.comWhite to Light yellow powder to crystal tcichemicals.com
Methyl 2-chloro-4-nitrobenzoate13324-11-3 nih.govC8H6ClNO4 nih.gov215.59 fishersci.nonih.gov74-78 fishersci.noNot specified
Methyl 4-chloro-3-nitrobenzoate14719-83-6 vwr.comsigmaaldrich.comC8H6ClNO4 vwr.comsigmaaldrich.com215.59 vwr.comsigmaaldrich.com82 vwr.comWhite to off-white powder chemimpex.com
Methyl 5-chloro-2-nitrobenzoate51282-49-6 sigmaaldrich.comchemicalbook.comC8H6ClNO4 sigmaaldrich.comchemicalbook.com215.59 sigmaaldrich.comchemicalbook.com48-52 sigmaaldrich.comchemicalbook.comSolid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B1582233 Methyl 4-chloro-2-nitrobenzoate CAS No. 42087-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-nitrobenzoate
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InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JWOSXVMUUBWGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022289
Record name Methyl 4-chloro-2-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42087-80-9
Record name Benzoic acid, 4-chloro-2-nitro-, methyl ester
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Record name METHYL 4-CHLORO-2-NITROBENZOATE
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Synthetic Methodologies and Strategies for Methyl 4 Chloro 2 Nitrobenzoate

Direct Esterification Approaches

The most straightforward method for preparing Methyl 4-chloro-2-nitrobenzoate is the direct esterification of its parent carboxylic acid. This approach is widely used due to its simplicity and efficiency.

The primary direct synthesis route involves the reaction of 4-chloro-2-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst. This reaction is a classic example of Fischer-Speier esterification. The process typically involves heating the carboxylic acid and an excess of methanol with a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the methyl ester and water. truman.edu The presence of the electron-withdrawing nitro and chloro groups on the benzene (B151609) ring does not significantly hinder this standard esterification process.

Maximizing the yield of this compound through esterification requires careful optimization of several reaction parameters. Key variables that influence the reaction's efficiency include temperature, catalyst concentration, the ratio of alcohol to carboxylic acid, and the effective removal of water, a byproduct of the reaction. researchgate.net

One critical aspect of optimization is the removal of water, which can shift the reaction equilibrium back towards the reactants, thereby reducing the product yield. google.com In industrial settings, a common technique to achieve this is azeotropic distillation, where an entraining liquid like toluene or xylene is added to the reaction mixture. google.comgoogle.com This forms a low-boiling azeotrope with water, which is distilled off, effectively driving the reaction to completion. google.com

The choice of catalyst and solvent also plays a significant role. While strong mineral acids like sulfuric acid are common, heterogeneous catalysts such as Amberlyst-15 offer the advantage of easier separation from the reaction mixture, which is a significant consideration for sustainable and scalable processes. doaj.org Studies on similar esterification reactions have explored various bases and solvents to optimize conditions. For instance, in the esterification of 4-nitrobenzoic acid, N,N-dimethylaminopyridine (DMAP) as a base and dichloromethane as a solvent were found to be highly effective. researchgate.net The application of methodologies like Response Surface Methodology (RSM) can systematically optimize variables such as temperature, reaction time, and catalyst loading to achieve maximum yield. doaj.org

Table 1: Key Parameters for Optimizing Esterification Reactions

Parameter Description Impact on Yield Common Approaches
Temperature The reaction is typically heated to reflux to increase the reaction rate. truman.edu Higher temperatures generally favor faster reaction rates but must be controlled to avoid side reactions. Heating under reflux. truman.edu
Catalyst An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The concentration and type of catalyst affect the reaction rate. Sulfuric acid, p-toluenesulfonic acid, Amberlyst-15. google.comdoaj.org
Reactant Ratio An excess of methanol is often used to shift the equilibrium towards the product side. Increasing the alcohol concentration favors ester formation according to Le Chatelier's principle. Using methanol as the limiting reagent is generally avoided.

| Water Removal | Water is a byproduct that can hydrolyze the ester back to the carboxylic acid. | Efficient removal of water is crucial for achieving high conversion and yield. google.com | Azeotropic distillation with solvents like toluene. google.com |

Multi-step Synthetic Routes Involving Precursors

The synthesis of the core structure of this compound involves electrophilic aromatic substitution reactions, specifically nitration and chlorination. The order of these reactions is critical due to the directing effects of the substituents.

One common strategy begins with toluene. The methyl group of toluene is an ortho-, para-director. quora.com

Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitrotoluene. The ortho-isomer is separated for the next step. quora.comquora.com

Chlorination: The subsequent chlorination of o-nitrotoluene would place the chlorine atom at the position para to the methyl group, yielding 4-chloro-1-methyl-2-nitrobenzene.

Oxidation: The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4), yielding 4-chloro-2-nitrobenzoic acid. quora.comquora.com

Esterification: The final step is the esterification of the resulting acid with methanol, as described previously. truman.edu

An alternative pathway could start with 4-chlorobenzoic acid. chemicalbook.com The carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. Nitration of 4-chlorobenzoic acid would lead to the introduction of the nitro group at the position ortho to the chlorine and meta to the carboxylic acid, resulting in 4-chloro-3-nitrobenzoic acid, which is an isomer of the desired precursor. prepchem.com Therefore, careful selection of the starting material and reaction sequence is essential.

Table 2: Precursor Compounds and their Synthetic Transformations

Precursor Compound Key Transformation(s) Intermediate Product(s) Reference
Toluene Friedel-Crafts Alkylation (from Benzene), Nitration, Chlorination, Oxidation o-Nitrotoluene, 4-Chloro-1-methyl-2-nitrobenzene quora.comquora.com
4-Chloroaniline Oxidation, Methylation 4-Nitrochlorobenzene, 1-Chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com
4-Chlorobenzoic Acid Nitration 4-Chloro-3-nitrobenzoic acid (Isomer) chemicalbook.comprepchem.com

A notable route starts from 4-chloroaniline. This precursor can be oxidized to 4-nitrochlorobenzene in high yield. mdpi.com While further derivatization of this intermediate to the target molecule is complex, it highlights the diversity of available starting materials. For instance, Friedel-Crafts alkylation of 4-nitrochlorobenzene with methyl iodide can yield 1-chloro-2-methyl-4-nitrobenzene, which could then be oxidized to the desired carboxylic acid. researchgate.netmdpi.com

Key industrial considerations include:

Yield and Purity: Routes that offer high yields and produce a product with minimal impurities are preferred to reduce purification costs. Some multi-step routes are noted for being scalable and providing decent yields, while others, such as certain methyl group oxidations, can be messy and low-yielding. quora.comquora.com

Catalyst Selection: The use of heterogeneous catalysts is advantageous as they can be easily recovered and reused, simplifying the product work-up and reducing waste. doaj.org

Reaction Conditions: Processes that operate at moderate temperatures and pressures are generally safer and less energy-intensive. The use of azeotropic distillation to remove water is a common industrial practice to maximize conversion in esterification reactions. google.com

Atom Economy: Synthetic pathways that incorporate most of the atoms from the reactants into the final product are more efficient and generate less waste.

The selection of a synthetic strategy, whether direct esterification or a multi-step pathway, is ultimately a balance between the cost of raw materials, the complexity of the process, and the desired quality and quantity of the final product.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes for fine chemicals like this compound. sigmaaldrich.commsu.edu These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. sigmaaldrich.compsu.edunih.gov

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. psu.edu In traditional syntheses of related chlorinated nitroaromatic compounds, solvents such as dichloromethane (DCM) are frequently used. researchgate.netresearchgate.netmdpi.com While effective, chlorinated solvents pose environmental and health risks. Green chemistry encourages the replacement of such solvents with more benign alternatives. psu.edu The ideal green solvent should be non-toxic, non-volatile, readily available from renewable resources, and recyclable. Water is a highly desirable green solvent, and recent innovations in continuous flow chemistry have demonstrated its effective use, minimizing environmental impact. scitube.io Research into alternative solvent systems like ionic liquids and supercritical fluids is ongoing to find viable replacements for volatile organic compounds (VOCs).

Table 1: Comparison of Common Solvents in Chemical Synthesis
SolventClassificationKey Green Chemistry Considerations
DichloromethaneChlorinatedEffective solvent but a suspected carcinogen and environmental pollutant.
TolueneAromatic HydrocarbonUseful for a range of reactions but is a VOC with associated health risks.
Acetonitrile (B52724)NitrileCommon in chromatography and synthesis; toxic and often derived from fossil fuels.
WaterAqueousNon-toxic, non-flammable, and environmentally benign; limited by the solubility of many organic compounds.
Ethanol (B145695)AlcoholCan be derived from renewable resources (bio-ethanol); less toxic than many organic solvents.

Catalysis is a cornerstone of green chemistry, promoting reactions with high atom economy and reducing the need for stoichiometric reagents that generate significant waste. sigmaaldrich.commsu.edu The development of efficient catalysts can significantly improve the sustainability of synthesizing nitroaromatic compounds. For instance, in a related synthesis, a graphene-supported tetra-p-aminophenyl porphyrin iron complex (GO-FeTAPP) was used as an effective catalyst. researchgate.netresearchgate.net This approach highlights the move towards heterogeneous catalysts which can be easily recovered and reused, further minimizing waste. Another study demonstrated the use of Cp2TiCl2 as a catalyst for the N-formylation of nitroarenes, showcasing high selectivity and the ability to streamline synthetic processes by bypassing intermediate steps. acs.org These advancements represent a shift away from traditional methods that may use strong, non-catalytic oxidizing agents like potassium permanganate, which have poor atom economy and generate hazardous waste. quora.comgoogle.com

Table 2: Examples of Catalysts in Nitroaromatic Synthesis
Catalyst SystemApplicationKey Efficiency/Green Aspect
Graphene-supported iron complex (GO-FeTAPP)Oxidation of anilinesEnhanced catalytic activity and potential for recovery and reuse. researchgate.net
Cp2TiCl2N-formylation of nitroarenesHigh selectivity, enabling direct use of nitroarenes and improving step economy. acs.org
Sodium tungstate dihydrateTransformation of glyoxal bishydrazoneWater-soluble and cost-effective alternative to other metal catalysts. scitube.io
Palladium Pre-catalystBuchwald-Hartwig aminationUsed in flow synthesis for efficient C-N bond formation in the synthesis of Imatinib. nih.gov

Advanced Synthetic Techniques

Modern synthetic methodologies are continuously evolving to provide greater control, efficiency, and safety. Techniques such as solid-phase synthesis and flow chemistry offer significant advantages for the preparation of this compound and its derivatives.

Solid-phase synthesis is a powerful technique for rapidly generating libraries of related compounds, which is particularly valuable in drug discovery and materials science. In this method, a starting material is chemically anchored to an insoluble solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, greatly simplifying purification.

While specific examples for this compound are not prominent, the principle can be readily applied. For instance, the corresponding acid, 4-chloro-2-nitrobenzoic acid, could be attached to a resin. The chloro or nitro groups could then be subjected to various chemical transformations (e.g., nucleophilic aromatic substitution on the chlorine) to create a diverse set of derivatives. This approach allows for high-throughput synthesis and purification, accelerating the discovery of new molecules with desired properties. Research on solid solutions formed by substituted nitrobenzoic acids indicates the structural compatibility of these molecules, which is a foundational concept for creating mixed-material systems and is related to solid-state chemistry. chemrxiv.org

Table 3: Hypothetical Solid-Phase Scheme for Derivative Synthesis
StepDescriptionAdvantage
1. ImmobilizationCovalently attach 4-chloro-2-nitrobenzoic acid to a solid support resin.Simplifies handling and purification.
2. DerivatizationReact the immobilized compound with a library of different amines or other nucleophiles.Allows for the rapid creation of many analogs in parallel.
3. CleavageRelease the final products from the resin support.Yields purified compounds after a simple filtration and solvent evaporation step.

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mt.comd-nb.info This technology offers substantial improvements in safety, quality, and efficiency compared to traditional batch processing. scitube.iomt.com For reactions involving nitro compounds, which can be highly exothermic, flow chemistry provides superior temperature control, significantly reducing the risk of runaway reactions. mt.com

Table 4: Comparison of Batch vs. Continuous Flow Processing
ParameterBatch ProcessingContinuous Flow Processing
SafetyHigher risk due to large volumes of hazardous materials and potential for thermal runaways.Inherently safer due to small reactor volumes and excellent heat transfer. scitube.iomt.com
Process ControlDifficult to maintain uniform temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time. mt.com
Product QualityPotential for batch-to-batch variability and side product formation.Higher consistency, improved yield, and fewer impurities. mt.com
ScalabilityScaling up can be complex and may require significant process redesign.Easily scaled by running the system for longer periods or using parallel reactors.

Chemical Reactivity and Transformation Studies of Methyl 4 Chloro 2 Nitrobenzoate

Reactions at the Ester Group

The methyl ester group in Methyl 4-chloro-2-nitrobenzoate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the transformation of carboxylic acid derivatives. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. Both the chloro and nitro groups are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted methyl benzoate (B1203000).

The hydrolysis of the ester to its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. This process is reversible, and to drive the equilibrium towards the carboxylic acid, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): Saponification is the irreversible hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of saponification is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and chloro groups present in this compound, accelerate the rate of saponification by stabilizing the negatively charged tetrahedral intermediate. Studies on the saponification rates of substituted methyl benzoates demonstrate this trend.

Table 1: Relative Saponification Rate Constants (k) for Substituted Methyl Benzoates. chegg.comchegg.com
Substituent (in para-position)Relative Rate Constant (k)
-OCH₃0.25
-CH₃0.6
-H1.0
-Cl3.7
-NO₂207

The data illustrates that electron-withdrawing groups (-Cl, -NO₂) significantly increase the rate of saponification compared to the unsubstituted methyl benzoate (-H), while electron-donating groups (-CH₃, -OCH₃) decrease the rate.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this reaction allows for the synthesis of other alkyl 4-chloro-2-nitrobenzoates. The general mechanism is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is typically performed with a large excess of the new alcohol to shift the equilibrium towards the desired product. For instance, the transesterification of methyl 2-nitroacetate, an analogous compound with a strong electron-withdrawing group, has been successfully carried out with various alcohols in the presence of a catalyst like dibutyltin(IV) oxide. researchgate.net

Table 2: Examples of Transesterification of Methyl 2-nitroacetate. researchgate.net
AlcoholProductYield (%)
Ethanol (B145695)Ethyl 2-nitroacetateGood
IsopropanolIsopropyl 2-nitroacetateGood
Benzyl (B1604629) alcoholBenzyl 2-nitroacetateGood

The ester group can react with ammonia (B1221849), primary amines, or secondary amines to form the corresponding amide, N-substituted amide, or N,N-disubstituted amide, respectively. These reactions, known as aminolysis, generally require higher temperatures or catalytic activation because amines are less reactive nucleophiles than hydroxide ions. The increased electrophilicity of the carbonyl carbon in this compound facilitates this transformation. Other strong nucleophiles can also displace the methoxy (B1213986) group in a similar fashion, leading to a variety of other carboxylic acid derivatives.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This transformation is of great synthetic importance as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group, fundamentally altering the reactivity of the aromatic ring.

The reduction of the nitro group in this compound to yield Methyl 2-amino-4-chlorobenzoate can be accomplished using a variety of reducing agents. The key challenge is to achieve this selectively without affecting the ester or the chloro functionalities.

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. acs.org The reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. commonorganicchemistry.com These conditions are generally mild enough to leave the ester group intact. However, there is a risk of hydrodehalogenation (loss of the chlorine atom), especially with palladium catalysts. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity.

Metal-Acid Systems: Classic methods for nitro group reduction involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). chemicalforums.com The Fe/HCl or Fe/NH₄Cl systems are widely used due to their effectiveness and lower cost. These methods are generally chemoselective for the nitro group in the presence of esters.

Other Selective Reagents: Modern synthetic chemistry has developed various reagents that offer high selectivity for nitro group reduction. A combination of sodium borohydride (B1222165) (NaBH₄) and a transition metal salt like iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of nitroarenes while leaving ester groups unaffected. researchgate.netthieme-connect.com

Table 3: Common Reagents for the Selective Reduction of Aromatic Nitro Compounds. acs.orgcommonorganicchemistry.comresearchgate.netorganic-chemistry.org
Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/CMeOH or EtOH, room temp., 1-4 atm H₂Highly efficient, but risk of dehalogenation.
Fe/HCl or Fe/NH₄ClEtOH/H₂O, refluxCost-effective and generally selective over esters.
SnCl₂·2H₂OEtOH or EtOAc, refluxMild and selective, often used for sensitive substrates.
NaBH₄/FeCl₂THF, 28-40 °CHigh chemoselectivity for nitro group over esters.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. google.com Under certain conditions, it is possible to isolate these intermediates. The typical reduction pathway is as follows:

Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂)

By carefully choosing the reducing agent and reaction conditions, the reduction can be stopped at the hydroxylamine stage. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride or under a CO₂/H₂O system can selectively yield N-arylhydroxylamines. semanticscholar.org

During the reduction process, condensation reactions between the intermediates can occur, leading to the formation of dimeric by-products. The primary condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound. Further reduction of the azoxy compound can yield azo and hydrazo compounds. google.comthieme-connect.de

Azoxy compounds: R-N=N⁺(-O⁻)-R

Azo compounds: R-N=N-R

Hydrazo compounds: R-NH-NH-R

The formation of these by-products is more prevalent under neutral or basic conditions. For instance, reduction of aromatic nitro compounds with metal hydrides like lithium aluminum hydride (LiAlH₄) often yields azo compounds rather than the desired amine. commonorganicchemistry.com Therefore, reaction conditions must be carefully controlled to minimize the formation of these undesired side products and maximize the yield of the primary amine.

Mechanistic Studies of Nitro Group Transformations

The nitro group of this compound is a key site for chemical modification, most notably through reduction to an amino group or other nitrogen-containing functionalities. These transformations are fundamental in the synthesis of a wide array of more complex molecules. The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamino species, and the final product is often dependent on the specific reagents and reaction conditions employed.

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other methods involve the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron reductions.

In a typical catalytic hydrogenation, the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. Each step involves the addition of a molecule of hydrogen.

A study on the N-formylation of nitroarenes using carbon dioxide and a titanium catalyst provides insight into the initial steps of nitro group transformation. In this process, the nitro group is reduced in situ to an aniline (B41778), which then reacts with the activated carbon dioxide. This highlights the feasibility of selectively reducing the nitro group in the presence of other functional groups under specific catalytic conditions. While this study did not specifically use this compound, the principles of nitro group reduction are broadly applicable.

Reagent/CatalystIntermediate(s)Final Product
H₂/Pd-CNitroso, HydroxylamineAmine
Fe/HClNitroso, HydroxylamineAmine
SnCl₂/HClNitroso, HydroxylamineAmine
Zn/HClNitroso, HydroxylamineAmine
Cp₂TiCl₂/NH₃·BH₃AmineN-formylated amine

Reactions Involving the Chloro Group

The chloro group attached to the aromatic ring of this compound is susceptible to a variety of substitution and coupling reactions. Its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

A notable application of this compound is in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. sigmaaldrich.com This transformation involves a nucleophilic aromatic substitution where the nitro group is displaced by a sulfur nucleophile, a reaction that underscores the reactivity of the substituted benzene ring.

The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. In this compound, the nitro group is positioned ortho to the ester and meta to the chloro group, while the chloro group is para to the ester. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, activates the aromatic ring towards nucleophilic attack. libretexts.org

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. The reaction typically follows a two-step mechanism:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), forming a tetrahedral Meisenheimer complex. This step is usually the rate-determining step. libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge.

NucleophileProduct of SNAr with this compound (Predicted)
Methoxide (CH₃O⁻)Methyl 4-methoxy-2-nitrobenzoate
Ammonia (NH₃)Methyl 4-amino-2-nitrobenzoate
Thiolate (RS⁻)Methyl 4-(alkylthio)-2-nitrobenzoate

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples of Suzuki and Sonogashira couplings with this compound are not extensively reported in the literature, the presence of an aryl chloride functionality suggests its potential as a substrate in these reactions.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The reaction proceeds under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.org

Given the electronic properties of this compound, with its electron-deficient aromatic ring, it would be expected to be a viable substrate for these cross-coupling reactions, provided suitable catalytic systems are employed.

Reductive Dehalogenation

Reductive dehalogenation is a reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents, including catalytic hydrogenation, metal hydrides, or dissolving metal reductions.

Electrophilic Aromatic Substitution on the Benzene Ring

The directing effects of these substituents are crucial in determining the position of any potential electrophilic attack. The methoxycarbonyl and nitro groups are meta-directors, while the chloro group is an ortho-, para-director. In this compound, the positions are substituted as follows:

Position 1: -COOCH₃

Position 2: -NO₂

Position 4: -Cl

Considering the directing effects:

The -COOCH₃ group directs incoming electrophiles to position 5.

The -NO₂ group directs incoming electrophiles to position 5.

The -Cl group directs incoming electrophiles to positions 3 and 5.

Therefore, any electrophilic aromatic substitution would be strongly directed towards position 5, the only available position that is meta to both the nitro and methoxycarbonyl groups and ortho to the chloro group.

Despite this theoretical prediction, a comprehensive search of scientific literature reveals a notable absence of reported experimental studies on traditional electrophilic aromatic substitution reactions—such as nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation—specifically on this compound. The severe deactivation of the ring likely makes such reactions synthetically challenging, requiring harsh conditions that may lead to decomposition or unwanted side reactions.

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentPredicted Position of SubstitutionRationale
HNO₃/H₂SO₄ (Nitration)5The nitronium ion (NO₂⁺) is a strong electrophile. The combined directing effects of the existing substituents would favor substitution at the C5 position. However, the strongly deactivated ring would likely require forcing conditions.
Br₂/FeBr₃ (Bromination)5Similar to nitration, bromination would be directed to the C5 position. The deactivation of the ring would necessitate a potent Lewis acid catalyst.
SO₃/H₂SO₄ (Sulfonation)5Sulfonation is a reversible reaction and the high steric hindrance and deactivation at the C5 position might disfavor the reaction.
R-Cl/AlCl₃ (Alkylation)5Friedel-Crafts alkylation is generally not successful on strongly deactivated rings. The reaction is unlikely to proceed under standard conditions.
R-COCl/AlCl₃ (Acylation)5Similar to alkylation, Friedel-Crafts acylation is typically not feasible on highly deactivated aromatic rings.

Exploration of Other Functional Group Interconversions

While electrophilic aromatic substitution on the benzene ring of this compound is not well-documented, the compound readily participates in various other reactions involving its functional groups. These transformations are synthetically valuable for the preparation of a range of derivatives.

One of the notable reactions is fluorodenitration . In this process, the nitro group is displaced by a fluoride (B91410) ion. This compound has been shown to undergo fluorodenitration in the presence of tetramethylammonium (B1211777) fluoride to produce methyl 4-chloro-2-fluorobenzoate sigmaaldrich.com. This reaction highlights the ability of the nitro group, when activated by other electron-withdrawing groups, to act as a leaving group in nucleophilic aromatic substitution.

Furthermore, this compound serves as a precursor in the synthesis of more complex heterocyclic structures. It has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters sigmaaldrich.com. While the specific mechanism for this transformation is not detailed in the available literature, it underscores the utility of this compound as a building block in organic synthesis.

Other potential interconversions of the functional groups can be predicted based on established organic chemistry principles:

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH₂) using various reagents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl) wikipedia.orgnih.govmasterorganicchemistry.com. This transformation would yield methyl 2-amino-4-chlorobenzoate, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Hydrolysis of the Ester Group: The methyl ester group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification would yield 4-chloro-2-nitrobenzoic acid.

Nucleophilic Aromatic Substitution of the Chloro Group: The chloro group, activated by the ortho- and para-directing nitro and methoxycarbonyl groups, can potentially be displaced by strong nucleophiles. However, the position of the chloro group (para to the nitro group and meta to the ester) makes it less activated than if it were ortho or para to both electron-withdrawing groups. Nevertheless, under forcing conditions, nucleophiles like methoxide, amines, or thiolates could potentially replace the chlorine atom.

Interactive Data Table: Summary of Potential Functional Group Interconversions

Functional GroupReagent(s)ProductReaction Type
Nitro (-NO₂)Tetramethylammonium fluorideMethyl 4-chloro-2-fluorobenzoateNucleophilic Aromatic Substitution (Fluorodenitration)
Nitro (-NO₂)H₂/Pd-C or Fe/HClMethyl 2-amino-4-chlorobenzoateReduction
Ester (-COOCH₃)NaOH(aq), then H₃O⁺4-chloro-2-nitrobenzoic acidHydrolysis (Saponification)
Chloro (-Cl)Strong Nucleophiles (e.g., NaOCH₃, RNH₂, NaSH)Methyl 4-(nucleophile)-2-nitrobenzoateNucleophilic Aromatic Substitution
MultipleReagents for thiophene synthesisMethyl 3-hydroxybenzo[b]thiophene-2-carboxylate estersCyclization/Condensation

Applications and Utility of Methyl 4 Chloro 2 Nitrobenzoate in Advanced Materials and Medicinal Chemistry

Role as a Synthetic Intermediate

The utility of Methyl 4-chloro-2-nitrobenzoate is primarily derived from its function as a building block in multi-step organic syntheses. The presence of the chloro, nitro, and methyl ester groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and hydrolysis or transesterification of the ester. These reactions are fundamental to the construction of more complex molecules with valuable biological or material properties.

Precursor to Pharmaceutical Agents

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized intermediates to construct the final drug molecule. This compound and its close derivatives play a role in the synthesis of several important therapeutic agents.

Tolvaptan is a selective vasopressin V2 receptor antagonist used in the treatment of hyponatremia. While not a direct precursor, this compound can be considered a key starting material for the synthesis of a crucial intermediate, 2-methyl-4-nitrobenzoic acid. This acid is then converted to 2-methyl-4-nitrobenzoyl chloride, which is a direct precursor in the synthesis of Tolvaptan. researchgate.netnih.govgoogle.com

The synthesis of 2-methyl-4-nitrobenzoic acid can be achieved from 4-nitro-o-xylene through oxidation. google.com Subsequently, 2-methyl-4-nitrobenzoic acid is reacted with thionyl chloride to produce 2-methyl-4-nitrobenzoyl chloride. researchgate.netnih.govgoogle.comchemicalbook.com This acyl chloride is then reacted with a benzazepine intermediate to form a key amide bond in the Tolvaptan structure. researchgate.netnih.govgoogle.comchemicalbook.com

Table 1: Key Intermediates in the Synthesis of Tolvaptan

Compound Name Role in Synthesis
2-Methyl-4-nitrobenzoic acid Precursor to the acyl chloride
2-Methyl-4-nitrobenzoyl chloride Key reactant for amide bond formation
7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Benzazepine intermediate

Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. While the direct use of this compound in the most common syntheses of Gefitinib is not extensively documented, its structural motifs are present in key intermediates for Gefitinib and its derivatives. The synthesis of many quinazoline-based EGFR inhibitors, including Gefitinib, often starts from substituted nitroaromatic compounds. nih.gov

For instance, the synthesis of Gefitinib analogues has been reported starting from methyl 3-hydroxy-4-methoxybenzoate, which undergoes nitration as a key step. nih.gov Given that this compound possesses both the nitro and ester functionalities, it represents a plausible starting material for the synthesis of novel Gefitinib derivatives. A hypothetical synthetic route could involve the reduction of the nitro group to an aniline (B41778), followed by cyclization to form a quinazolinone ring system, a core structure in many EGFR inhibitors. Further modifications could then lead to a variety of Gefitinib analogues.

This compound has been directly utilized in the synthesis of other compounds with potential therapeutic applications. A notable example is its use as a starting material in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. nih.gov This reaction proceeds via a nitro displacement mechanism, highlighting the reactivity of the nitro group in this intermediate. nih.gov Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, and their synthesis is an active area of research in medicinal chemistry.

Building Block for Agrochemicals

The structural features of this compound make it a potential precursor for the synthesis of agrochemicals, such as pesticides and herbicides. While direct applications are not widely reported, a structurally related compound, 1-methylethyl 5-chloro-4-methyl-2-nitrobenzoate, is a known intermediate in the synthesis of the insecticide Flometoquin. chemicalbook.com

The synthesis of Flometoquin involves the coupling of a substituted aniline with a quinolinone core. chemicalbook.com A plausible synthetic pathway for a related agrochemical could involve the initial conversion of this compound to a corresponding aniline derivative through reduction of the nitro group. This aniline could then be further elaborated and coupled with other fragments to generate novel pesticide candidates. The chloro and methyl ester groups offer additional handles for chemical modification to fine-tune the biological activity and physical properties of the final product.

Intermediate for Dyes and Pigments

Aromatic nitro compounds are classical precursors in the synthesis of azo dyes and pigments. The synthesis of these colorants typically involves the reduction of a nitro group to an aniline, which is then diazotized and coupled with an electron-rich aromatic compound to form the characteristic azo bond (-N=N-), the chromophore responsible for the color.

While direct use of this compound in dye synthesis is not extensively documented, its isomer, 4-chloro-1-methyl-2-nitrobenzene, is a known dye intermediate. google.com It is highly plausible that this compound could serve a similar role. The reduction of the nitro group in this compound would yield methyl 2-amino-4-chlorobenzoate. This aniline derivative could then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with different colors and properties. The presence of the chloro and methyl ester groups on the dye molecule could influence its solubility, fastness, and affinity for different fibers.

Synthesis of Specialty Chemicals

This compound serves as a key intermediate in the synthesis of more complex specialty chemicals, leveraging the reactivity of its substituent groups. The nitro group, in particular, is an effective leaving group in nucleophilic aromatic substitution reactions, which is a cornerstone of its utility.

A notable application is in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. sigmaaldrich.comsigmaaldrich.com This transformation is achieved through a nitro displacement reaction with methyl thioglycolate. acs.orgacs.org The resulting benzothiophene (B83047) derivatives are significant, as the core structure is a precursor to thioindigo (B1682309) dyes. acs.org

Furthermore, this compound is utilized in the production of fluorinated aromatic compounds. It undergoes fluorodenitration when treated with reagents such as tetramethylammonium (B1211777) fluoride (B91410), yielding methyl 4-chloro-2-fluorobenzoate. sigmaaldrich.comsigmaaldrich.com This reaction is valuable for introducing fluorine into aromatic rings, a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and electronic properties.

Derivatization for Novel Compound Libraries

The structural backbone of this compound provides a versatile scaffold for generating libraries of novel compounds for screening in materials science and medicinal chemistry.

The functional groups on this compound allow for a range of chemical modifications to create derivatives with diverse substituents. The nitro group can be reduced to an amine, which then serves as a handle for further reactions. The chloro substituent and the ester group can also be targeted for modification. For instance, related nitrobenzoate systems have been derivatized by replacing the chloro or nitro groups with other functionalities, such as a methylpiperazine ring, to create compounds like methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. The synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylates also represents a significant derivatization, transforming the initial benzene (B151609) ring into a more complex heterocyclic system. acs.org These examples demonstrate how the starting material can be systematically altered to produce a library of compounds with varied steric and electronic profiles for further investigation.

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its properties and biological activity. For derivatives of chloronitrobenzoic acids, these studies provide insight into the roles of different functional groups.

In the context of advanced materials, a structure-mechanical property relationship was established for a series of co-crystals formed between caffeine (B1668208) and various substituted nitrobenzoic acids. rsc.org This study revealed that the crystal packing, which is dictated by intermolecular interactions, determines the material's mechanical behavior. Co-crystals with strong, two-dimensional flat layer packing tended to exhibit shear deformation, while those with weaker intralayer interactions or 3D interlocked packing were prone to brittle fracture upon applying mechanical stress. rsc.org

In medicinal chemistry, the parent acid, 2-chloro-4-nitrobenzoic acid, has been used to form a series of molecular salts and co-crystals with pharmaceutically relevant compounds. nih.gov Analysis of these structures shows that the formation of robust hydrogen-bonded synthons, such as the charge-assisted complementary hydrogen bond between the carboxylic acid and a pyridine (B92270) moiety, is a recurring motif. acs.org The study of these co-crystals is essential for tuning the physicochemical properties of active pharmaceutical ingredients.

Crystallographic Studies and Molecular Interactions

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. Crystallographic studies on this compound and related compounds provide detailed insights into their molecular geometry and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound was not available in the reviewed literature, extensive data exists for its close isomer, Methyl 4-chloro-3-nitrobenzoate. nih.gov The analysis of this related compound provides valuable information on the typical solid-state conformation of such molecules. The nitro group is observed to be twisted with respect to the phenyl ring, forming a dihedral angle of 45.4(1)°. nih.gov This twisted conformation is a common feature in related structures where a nitro group and a halogen are adjacent on an aryl ring. nih.gov In contrast, the molecular structure of 1-chloro-2-methyl-4-nitrobenzene is nearly planar, with the nitro group inclined at only 6.2(3)° to the ring plane. mdpi.com

The table below summarizes the crystallographic data for Methyl 4-chloro-3-nitrobenzoate. nih.gov

ParameterValue
Chemical FormulaC₈H₆ClNO₄
Molecular Weight215.59
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.338 (1)
b (Å)7.480 (1)
c (Å)9.715 (2)
α (°)98.39 (3)
β (°)94.89 (3)
γ (°)118.95 (3)
Volume (ų)454.1 (2)
Z2
Temperature (K)293 (2)

Data sourced from the crystallographic analysis of Methyl 4-chloro-3-nitrobenzoate. nih.gov

The crystal packing of this compound and its relatives is governed by a network of weak intermolecular interactions. In the crystal structure of its isomer, Methyl 4-chloro-3-nitrobenzoate, molecules are linked by C-H···O hydrogen bonds to form chains along the crystallographic a-axis. nih.gov These chains are further stabilized by slipped π–π stacking interactions between the phenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.646 (2) Å. nih.gov

Studies on co-crystals involving the parent acid, 4-chloro-2-nitrobenzoic acid, reveal a diverse array of hydrogen bonding motifs. Short hydrogen bonds are observed between the carboxylic acid group and nitrogen atoms of base molecules, such as 6-methylquinoline, with N···O distances as short as 2.515 (2) Å. scilit.com In these structures, the hydrogen atom is often disordered between the oxygen and nitrogen atoms. scilit.com The crystal packing is further directed by additional C—H⋯O hydrogen bonds, π–π interactions between aromatic rings, and sometimes close O⋯Cl contacts, leading to the formation of complex three-dimensional networks. mdpi.comscilit.com These non-covalent interactions, including hydrogen and halogen bonds, are crucial in crystal engineering for designing materials with specific supramolecular architectures. acs.orgresearchgate.netmdpi.com

Intermolecular Interactions and their Significance

The supramolecular architecture and resulting material properties of this compound are governed by a network of non-covalent intermolecular interactions. While a specific crystallographic study for this compound is not extensively detailed in the available literature, analysis of its parent compound, 2-chloro-4-nitrobenzoic acid, and its isomers provides significant insight into the interactions at play. These interactions, including halogen bonds, hydrogen bonds, and π-π stacking, are crucial in dictating the crystal packing, stability, and ultimately the utility of the compound in various applications.

The crystal structure of related compounds is often stabilized by a combination of weak non-covalent interactions. For instance, in derivatives of the parent acid, 2-chloro-4-nitrobenzoic acid (2c4n), halogen bonds have been identified as a vital component in the crystal stabilization. nih.gov A detailed examination of the crystal structures of salts and cocrystals of 2c4n revealed that a significant number exhibit halogen bonds, highlighting the importance of the chlorine atom in directing the supramolecular assembly. nih.gov

In a closely related isomer, Methyl 4-chloro-3-nitrobenzoate, the molecules in the crystal lattice are linked by specific C—H···O interactions, forming chains. These chains are further interconnected by slipped π–π stacking between the benzene rings. nih.gov This type of stacking is common in aromatic compounds and contributes significantly to the stability of the crystal structure.

The significance of these non-covalent forces is that they determine the solid-state properties of the material. The strength and directionality of halogen and hydrogen bonds, combined with the less directional π-π stacking, influence key physical characteristics such as melting point, solubility, and morphology. In the context of advanced materials, controlling these interactions through crystal engineering can allow for the design of materials with tailored optical or electronic properties. In medicinal chemistry, the ability of a molecule to form specific intermolecular interactions with biological targets is fundamental to its mechanism of action.

Detailed research findings on analogous compounds provide specific parameters for these interactions, which are expected to be comparable in this compound.

Hydrogen Bonding and Halogen Bonding

Table 1: Hydrogen and Halogen Bond Geometries in an Analogous Compound (1-chloro-2-methyl-4-nitrobenzene)
Interaction (D–H···A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C5–H5···O20.952.693.129109
C7–H7D···O10.982.203.137161
C3–H3···O10.952.573.320136
Cl···O ContactN/A3.215N/A

Data derived from the crystal structure of 1-chloro-2-methyl-4-nitrobenzene. mdpi.comresearchgate.net

π-π Stacking Interactions

Aromatic rings in adjacent molecules often engage in π-π stacking interactions, further stabilizing the crystal structure. In the case of the isomer Methyl 4-chloro-3-nitrobenzoate, slipped π–π stacking is observed between symmetry-related benzene rings. nih.gov This interaction is characterized by a parallel arrangement of the rings, but with a lateral offset. Such interactions are crucial for the dense packing of molecules in the solid state.

Table 2: π-π Stacking Parameters in an Analogous Isomer (Methyl 4-chloro-3-nitrobenzoate)
Interaction TypeParameterValue (Å)
Slipped π–π StackingCentroid-to-Centroid Distance3.646
Interplanar Distance3.474
Offset1.106

Data derived from the crystal structure of Methyl 4-chloro-3-nitrobenzoate. nih.gov

The interplay of these varied intermolecular forces—directional hydrogen and halogen bonds combined with delocalized π-π stacking—creates a complex and stable three-dimensional architecture. Understanding and predicting these interactions are paramount for the rational design of new materials and active pharmaceutical ingredients based on the this compound scaffold.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable insights into the molecular structure and functional groups present in methyl 4-chloro-2-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic protons and the methyl ester protons resonate at distinct chemical shifts. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the benzene ring, the carbonyl group of the ester, and the methyl group will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the ester group.

¹H NMR Data (CDCl₃, 200 MHz) ¹³C NMR Data (CDCl₃, 50 MHz)
Chemical Shift (δ) ppm Assignment
7.97 (s, 1H)Aromatic H
7.90 (d, J = 7.6 Hz, 1H)Aromatic H
7.48 - 7.45 (m, 1H)Aromatic H
7.38 – 7.30 (m, 1H)Aromatic H
3.89 (s, 3H)-OCH₃

Data sourced from a study on the synthesis of methyl benzoate (B1203000) derivatives. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com In the IR spectrum of this compound, characteristic absorption bands corresponding to the nitro group (NO₂), the carbonyl group (C=O) of the ester, and the carbon-chlorine (C-Cl) bond are observed. chemicalbook.com The presence of these specific peaks provides strong evidence for the compound's structure. chemicalbook.com The FTIR spectrum of this compound can be obtained using techniques such as the melt method. nih.gov

Functional Group Characteristic Absorption Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch1530 - 1550
Nitro (NO₂) Symmetric Stretch1340 - 1360
Carbonyl (C=O) Ester Stretch1720 - 1740
C-Cl Stretch700 - 800

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.orgchemguide.co.uk In the mass spectrum of this compound, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (215.59 g/mol ). nih.govsigmaaldrich.comsigmaaldrich.com The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon ionization, can further confirm the structure. libretexts.orgchemguide.co.uk Common fragments may include the loss of the methoxy (B1213986) group (-OCH₃) or the nitro group (-NO₂). libretexts.orgchemguide.co.uk Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds. nih.gov

Ion m/z (mass-to-charge ratio) Identity
[M]⁺215Molecular Ion
[M - OCH₃]⁺184Loss of methoxy group
[M - NO₂]⁺169Loss of nitro group
[C₇H₄ClO]⁺139
[C₆H₃Cl]⁺110
[C₆H₄]⁺76

Predicted fragmentation based on common fragmentation patterns of aromatic nitro compounds and esters.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to electronic transitions (π → π* and n → π*) within the benzene ring and the nitro group. actachemicamalaysia.com The position and intensity of these absorption maxima can be used for qualitative analysis and, with proper calibration, for quantitative determination. rsc.org

Chromatographic Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of non-volatile and thermally labile compounds. ekb.eg A reverse-phase HPLC method can be employed for the analysis of this compound. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid. sielc.com The compound is separated from its impurities based on their differential partitioning between the stationary and mobile phases. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Parameter Condition
Column Reversed-phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV
Application Purity analysis, impurity isolation

This table summarizes a general HPLC method for this compound. sielc.com

Gas Chromatography (GC)

Gas Chromatography is a principal technique for assessing the purity of this compound and for the quantitative analysis of related nitroaromatic compounds. Commercial grades of this compound are often certified with a purity level determined by GC, with typical assays being ≥97.0% or ≥99%. avantorsciences.comsigmaaldrich.comthermofisher.com The method is suitable for separating volatile and thermally stable compounds like this compound from impurities or reactants.

In a typical analysis, the compound is volatilized and passed through a capillary column, often a DB-5 or similar, which separates components based on their boiling points and interactions with the column's stationary phase. epa.gov An Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is commonly employed for the selective and sensitive detection of nitroaromatics. epa.gov For unambiguous identification, Gas Chromatography is often coupled with Mass Spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of the compound and its fragments. nih.gov

Table 1: Representative Gas Chromatography (GC) Parameters for Nitroaromatic Analysis

Parameter Description Reference
Purity Assay ≥97.0% to ≥99% avantorsciences.comsigmaaldrich.com
Injection 1-2 µL, automatic or manual epa.gov
Column Type Wide-bore capillary (e.g., DB-5) epa.gov
Detector Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) epa.gov

| Coupled Technique | Mass Spectrometry (GC-MS) for identification | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of reactions involving this compound and for assessing its purity. The technique separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.

For aromatic nitro compounds, the stationary phase is typically a plate coated with silica (B1680970) gel G. rsc.orgpsu.edu A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the sample components at different rates. The separation is visualized under UV light, often at a wavelength of 254 nm, where UV-active compounds like this compound appear as dark spots. rsc.org This allows for a quick comparison between the starting material, reaction intermediates, and the final product.

Table 2: Typical System for Thin-Layer Chromatography (TLC) Analysis

Component Description Reference
Stationary Phase Silica gel G coated plate rsc.orgpsu.edu
Mobile Phase A solvent or mixture of solvents (e.g., hexane/ethyl acetate) rsc.org
Detection Method Illumination with a UV lamp (254 nm) rsc.org

| Application | Monitoring reaction progress and assessing purity | rsc.org |

Elemental Analysis

Elemental analysis is a foundational technique used to determine the elemental composition of a pure sample of this compound. The experimentally determined percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen are compared against the theoretical values calculated from its molecular formula, C₈H₆ClNO₄. nih.govchemicalbook.com This comparison is crucial for verifying the empirical formula and confirming the compound's identity and high purity. The molecular weight of the compound is 215.59 g/mol . sigmaaldrich.comchemicalbook.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₆ClNO₄)

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.01 44.57%
Hydrogen H 1.008 2.80%
Chlorine Cl 35.45 16.45%
Nitrogen N 14.01 6.50%

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to characterize the thermal properties of this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

DSC is used to determine the melting point and enthalpy of fusion. For this compound, the literature reports a melting point in the range of 43-45 °C. sigmaaldrich.comchemicalbook.com TGA provides information on the thermal stability and decomposition profile of the compound. For related compounds, thermal analyses are typically run under a nitrogen atmosphere with a constant heating rate, such as 10.0 °C/min, to prevent oxidative decomposition. rsc.org Studies on similar chloronitrobenzoate compounds indicate that they can decompose explosively at elevated temperatures (above 523 K or 250 °C), a critical piece of information for handling and storage. scielo.br

Table 4: Known Thermal Properties of this compound

Property Value Technique Reference
Melting Point 43-45 °C DSC / Melting Point Apparatus sigmaaldrich.comchemicalbook.com

| Flash Point | 113 °C (closed cup) | - | sigmaaldrich.com |

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a fundamental method for understanding the electronic structure of molecules. For compounds like Methyl 4-chloro-2-nitrobenzoate, ab initio MO calculations, such as the Hartree-Fock (HF) method, are employed to approximate the electronic wave function and energy. researchgate.net These calculations provide insights into the distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the LUMO is particularly significant for nitroaromatic compounds, as it is often correlated with their electron-accepting capabilities and, consequently, their biological activity and toxicity. mdpi.comcore.ac.uk For instance, in QSAR studies of nitrobenzenes, the LUMO energy (εLUMO) is a critical descriptor for predicting toxicity. core.ac.uk Similarly, the electronic properties derived from MO theory, such as the HOMO and LUMO energies, are used as descriptors in QSAR models for other complex organic molecules. atlantis-press.com While specific MO calculations for this compound are not detailed in the available literature, the established use of these methods for closely related nitroaromatic compounds underscores their importance. mdpi.comcore.ac.uk

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. researchgate.net For aromatic compounds, DFT calculations are routinely used to predict optimized molecular geometries, vibrational frequencies (FT-IR and FT-Raman spectra), and various electronic properties. researchgate.netresearchgate.netnih.gov

Commonly, the B3LYP hybrid functional is paired with a basis set such as 6-311G or 6-311++G to perform these calculations. researchgate.netnih.gov Studies on related nitroaromatic and benzoate (B1203000) compounds demonstrate that this level of theory accurately reproduces experimental data, often with the application of scaling factors to correct for anharmonicity and other systematic errors. researchgate.netresearchgate.net

DFT studies on molecules structurally similar to this compound provide valuable data. For example, in an analysis of chloro and nitro indolinone derivatives, DFT calculations were used to determine Natural Bond Orbital (NBO) charges, revealing significant negative charges on the oxygen atoms of the nitro group and a noticeable positive charge on the nitrogen atom. nih.gov This charge distribution is characteristic of the electron-withdrawing nature of the nitro group. The electron and hole density distribution maps can also be calculated to visualize regions of electrophilic and nucleophilic attack. nih.gov

Table 1: Common Parameters and Outputs of DFT Studies on Related Nitroaromatic Compounds. researchgate.netresearchgate.netnih.gov
Parameter/OutputDescriptionTypical Methodology
Optimized GeometryCalculation of the lowest energy three-dimensional structure.B3LYP/6-311G(d,p)
Vibrational FrequenciesPrediction of infrared and Raman spectral peaks.B3LYP with scaling factors
HOMO/LUMO EnergiesEnergies of the frontier molecular orbitals, indicating reactivity.B3LYP/6-311++G
NBO ChargesCalculation of atomic charges based on the natural bond orbital analysis.B3LYP/6-311G
Electron Density MapsVisualization of electron distribution to identify reactive sites.B3LYP/6-311++G(d,p)

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are instrumental in elucidating reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. For this compound, a notable reaction is its fluorodenitration. In this process, the nitro group is displaced by a fluoride (B91410) ion, typically using a reagent like tetramethylammonium (B1211777) fluoride, to produce methyl 4-chloro-2-fluorobenzoate. sigmaaldrich.comsigmaaldrich.com

Theoretical studies can model the energy profile of such a nucleophilic aromatic substitution reaction. By calculating the energies of the reactants, intermediates (like the Meisenheimer complex), transition states, and products, chemists can predict the feasibility of a reaction and understand the factors that influence its rate. While specific transition state analyses for the fluorodenitration of this compound are not widely published, the general methodology is a cornerstone of computational organic chemistry. These studies would typically involve locating the transition state structure on the potential energy surface and calculating its vibrational frequencies to confirm it as a true first-order saddle point.

Conformational Analysis and Molecular Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, rotation around the single bonds connecting the ester and nitro groups to the benzene (B151609) ring gives rise to various conformers. While the molecule itself is achiral, its conformation is key to its packing in the solid state and its interaction with biological receptors. nih.gov

X-ray crystallography provides definitive experimental data on the solid-state conformation. A study on the closely related isomer, Methyl 4-chloro-3-nitrobenzoate, revealed a triclinic crystal system. nih.gov In its crystal lattice, molecules are linked into chains by C—H···O interactions, and these chains are connected by slipped π–π stacking between benzene rings, with a centroid-to-centroid distance of 3.646 Å. nih.gov It is highly probable that similar intermolecular forces, including hydrogen bonding and π–π stacking, govern the crystal structure of this compound.

Molecular dynamics simulations can complement this static picture by modeling the movement of the atoms over time, providing insights into the molecule's flexibility and conformational preferences in different environments, such as in solution.

Table 2: Crystal Data for the Related Compound Methyl 4-chloro-3-nitrobenzoate. nih.gov
ParameterValue
Molecular FormulaC₈H₆ClNO₄
Molecular Weight215.59
Crystal SystemTriclinic
a (Å)7.338 (1)
b (Å)7.480 (1)
c (Å)9.715 (2)
α (°)98.39 (3)
β (°)94.89 (3)
γ (°)118.95 (3)
Volume (ų)454.1 (2)

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. mdpi.com Nitroaromatic compounds are frequently the subject of QSAR studies due to their widespread use and potential environmental and health impacts. mdpi.com

These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression methods to find a mathematical equation that relates these descriptors to the observed activity. core.ac.uknih.gov For nitroaromatics, key descriptors often include hydrophobicity (logP), electronic parameters (like LUMO energy, E_LUMO, and electrophilicity index, ω), and steric properties. mdpi.comcore.ac.uk The predictive power of a QSAR model is validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.comnih.gov

While a specific QSAR model for this compound is not available in the cited literature, general models for nitrobenzenes can be used to estimate its potential toxicity. core.ac.uk The presence of the nitro group, a strong electron-withdrawing feature, and the chloro substituent would be key inputs for such a model. mdpi.com

Table 3: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds. mdpi.comcore.ac.ukatlantis-press.com
Descriptor TypeExample DescriptorSignificance
Lipophilic/HydrophobiclogPRelates to membrane transport and absorption.
ElectronicE_LUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and nitroreduction.
Electrophilicity Index (ω)Measures the ability of a molecule to accept electrons.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability.

Solubility and Solvation Parameter Modeling of Related Compounds

The solubility of a compound is a critical physicochemical property. Computational models can predict solubility and provide insights into the solute-solvent interactions that govern this process. The Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) is one such model used to investigate solvent effects on solubility. researchgate.netiaea.org It dissects the solvent's influence into contributions from its hydrogen bond donating ability, hydrogen bond accepting ability, and polarity/polarizability.

Another powerful technique is the analysis of preferential solvation using Inverse Kirkwood-Buff Integrals (IKBI). iaea.org This method can determine whether, in a mixed solvent system, the solute (e.g., a chloronitrobenzoate derivative) is preferentially solvated by one solvent component over the other. iaea.org For example, studies on 6-chloropurine (B14466) in aqueous co-solvent mixtures showed that it was preferentially solvated by water in water-rich compositions. iaea.org

Additionally, models like the Hansen Solubility Parameters (HSPs) and the extended Hildebrand solubility approach are used to correlate and predict solubility in various solvents. researchgate.netresearchgate.net These computational approaches are invaluable for understanding how a compound like this compound would behave in different solvent systems, which is crucial for applications in synthesis, purification, and formulation.

Table 4: Models for Solubility and Solvation Analysis. researchgate.netiaea.org
Model/MethodPurpose
Kamlet-Abboud-Taft (KAT) LSERDescribes the effect of solvent properties (H-bond acidity/basicity, polarity) on solubility.
Inverse Kirkwood-Buff Integrals (IKBI)Quantifies the preferential solvation of a solute by one component in a binary solvent mixture.
Hansen Solubility Parameters (HSP)Predicts miscibility and solubility based on dispersion, polar, and hydrogen bonding parameters.
Extended Hildebrand Solubility ApproachA thermodynamic model used to correlate mole fraction solubility in mixed solvent systems.

Q & A

Q. What are the established synthetic routes for Methyl 4-chloro-2-nitrobenzoate?

this compound is synthesized via side-chain oxidation and esterification of 4-chloro-2-nitrotoluene using methanol. This method typically involves catalytic oxidation under controlled conditions to ensure high yield and purity . Key parameters include temperature control (typically 80–100°C) and reaction time optimization (6–12 hours).

Q. What are the critical physical and chemical properties of this compound?

PropertyValueSource
Molecular FormulaC₈H₆ClNO₄
Molecular Weight215.59 g/mol
Melting Point43–45°C
Boiling Point286°C
AppearanceWhite to light yellow crystalline powder
Hazard StatementsH315, H319, H335 (skin/eye/respiratory irritation)

Q. What safety protocols are essential for handling this compound?

  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in sealed containers at room temperature in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can HPLC methods be optimized for analyzing this compound?

A validated reverse-phase HPLC method uses a Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile/water/phosphoric acid (ratio adjusted empirically). For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid . Key parameters:

ParameterCondition
Column Particle Size3 µm for UPLC applications
Flow Rate1.0 mL/min
Detection Wavelength254 nm (UV)
Retention Time~8–10 minutes (method-specific)
Scalability allows preparative isolation of impurities (>95% purity) .

Q. What crystallographic challenges arise in structural analysis, and how are they addressed?

Crystallographic refinement of this compound requires tools like SHELXL for small-molecule refinement and SHELXD for structure solution. Challenges include:

  • Anisotropic displacement parameter refinement for nitro and ester groups.
  • Handling twinning or disorder in crystal lattices.
    The WinGX/ORTEP suite enables visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions) .

Q. How can discrepancies in reported melting points or spectral data be resolved?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies:

  • Validate purity via HPLC (≥98% purity threshold) .
  • Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Compare NMR (¹H/¹³C) and IR spectra with literature data (e.g., nitro group stretch at ~1520 cm⁻¹) .

Q. What strategies are effective for synthesizing biologically active derivatives?

Introducing substituents via nucleophilic aromatic substitution (e.g., replacing chlorine with fluorine or bromine) enhances reactivity. Example derivatives:

DerivativeSynthetic RouteApplication
Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoateBromination/alkylationEnzyme inhibition studies
2-(2-Methylphenyl)-4-nitrobenzoic acidFriedel-Crafts acylationDrug candidate scaffold

Q. How do substituents influence electronic properties and reactivity?

The nitro (–NO₂) and chloro (–Cl) groups are electron-withdrawing, directing electrophilic substitution to meta/para positions. Spectroscopic techniques:

  • ¹H NMR : Aromatic protons show deshielding (δ 7.5–8.5 ppm).
  • IR : Nitro symmetric/asymmetric stretches at ~1350 and ~1520 cm⁻¹.
    Computational modeling (DFT) predicts charge distribution and reactive sites .

Methodological Notes

  • Data Contradictions : Boiling point discrepancies (286°C vs. unreported) highlight the need for experimental validation .
  • Structural Analogues : Derivatives with halogen substituents (e.g., fluorine) improve metabolic stability in medicinal chemistry studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.